molecular formula C16H14N2O B1414736 3-{[(Quinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4

3-{[(Quinolin-8-yl)amino]methyl}phenol

Cat. No. B1414736
CAS RN: 1019573-28-4
M. Wt: 250.29 g/mol
InChI Key: GITKOBMDTPUIFX-UHFFFAOYSA-N
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Description

“3-{[(Quinolin-8-yl)amino]methyl}phenol” is a chemical compound with the molecular formula C16H14N2O . It is an intermediate and is not considered a hazardous compound .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-{[(Quinolin-8-yl)amino]methyl}phenol”, often involves the use of aromatic ortho-diamines . Intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines have been reported . These reactions can be conducted using either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

Quinoline, a key component of “3-{[(Quinolin-8-yl)amino]methyl}phenol”, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been identified as potent anticancer agents. They can interact with various cellular targets and interfere with cancer cell proliferation. The presence of the quinoline moiety in “3-{[(Quinolin-8-yl)amino]methyl}phenol” suggests that it may exhibit anticancer properties by targeting specific enzymes or receptors involved in tumor growth and metastasis .

Antioxidant Properties

Compounds with quinoline structures have shown significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline derivatives makes them candidates for treating inflammatory conditions. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory diseases .

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the development of new antimalarial therapies .

Anti-SARS-CoV-2 (COVID-19)

Recent studies have explored the use of quinoline derivatives as potential treatments for COVID-19. Their interaction with viral proteins could disrupt the virus’s life cycle, offering a new avenue for therapeutic intervention against SARS-CoV-2 .

Safety And Hazards

“3-{[(Quinolin-8-yl)amino]methyl}phenol” is not considered a hazardous compound .

properties

IUPAC Name

3-[(quinolin-8-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKOBMDTPUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Quinolin-8-yl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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